9-Ethylcarbazole
Overview
Description
9-Ethylcarbazole: is an aromatic heterocyclic organic compound with the molecular formula C₁₄H₁₃N . It is a derivative of carbazole, where an ethyl group is attached to the nitrogen atom at the 9th position. This compound is known for its potential use as a hydrogen storage material due to its ability to undergo reversible hydrogenation and dehydrogenation reactions .
Mechanism of Action
Target of Action
9-Ethylcarbazole, also known as N-Ethylcarbazole, primarily targets the Ferredoxin CarAc . This protein is part of the multicomponent carbazole 1,9a-dioxygenase (CARDO), which converts carbazole into 2-aminobiphenyl-2,3-diol .
Mode of Action
It is known that ferredoxin carac acts as a mediator in the electron transfer from carad to caraa . This suggests that this compound may interact with its target to influence this electron transfer process.
Biochemical Pathways
This compound has been found to affect several pathways related to cell apoptosis, notably the activation of the p53 signaling pathway . The p53 protein is a major tumor suppressor and is frequently mutated in many cancers . Therefore, the activation of the p53 pathway by this compound could have significant downstream effects on cell growth and survival.
Pharmacokinetics
It is known that the compound has a molecular weight of 19526 , which could influence its bioavailability and distribution within the body.
Result of Action
This compound has been found to have a selectively strong inhibitory activity against the growth of certain types of cells, such as melanoma cells . This inhibition is associated with an increase in cell apoptosis, which is linked to the upregulation of caspase activities .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s hydrogenation characteristics have been studied over a range of pressures . Additionally, the compound can be used as a plasticizer in guest-host polymers to yield highly efficient photorefractive polymer composites , suggesting that its action can be influenced by the presence of other compounds and materials.
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-ethylcarbazole typically involves the alkylation of carbazole. One common method is the reaction of carbazole with ethyl iodide in the presence of a strong base such as potassium carbonate. The reaction is carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar alkylation reactions but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 9-Ethylcarbazole can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Carbazole-9-carboxylic acid.
Reduction: 9-Ethyl-9H-carbazole.
Substitution: 3-bromo-9-ethylcarbazole.
Scientific Research Applications
Chemistry: 9-Ethylcarbazole is extensively studied for its hydrogen storage capabilities. It can reversibly absorb and release hydrogen, making it a potential candidate for hydrogen fuel storage systems .
Biology and Medicine: Research has shown that derivatives of this compound exhibit various biological activities, including anticancer, antibacterial, and antioxidant properties. These derivatives are being explored for their potential therapeutic applications .
Industry: In the industrial sector, this compound is used in the production of organic light-emitting diodes (OLEDs) and other electronic materials due to its excellent photophysical properties .
Comparison with Similar Compounds
Carbazole: The parent compound of 9-ethylcarbazole, known for its use in the synthesis of dyes and pharmaceuticals.
9-Methylcarbazole: Similar to this compound but with a methyl group instead of an ethyl group.
3-Bromo-9-ethylcarbazole: A halogenated derivative of this compound.
Uniqueness: Its ability to undergo reversible hydrogenation and dehydrogenation makes it a valuable compound for future energy solutions .
Properties
IUPAC Name |
9-ethylcarbazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N/c1-2-15-13-9-5-3-7-11(13)12-8-4-6-10-14(12)15/h3-10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLAZXGNBGZYJSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
49717-15-9 | |
Record name | 9H-Carbazole, 9-ethyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=49717-15-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID1052585 | |
Record name | 9-Ethylcarbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1052585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Brown chips or flakes; [Alfa Aesar MSDS] | |
Record name | N-Ethylcarbazole | |
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CAS No. |
86-28-2 | |
Record name | 9-Ethylcarbazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86-28-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-Ethylcarbazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086282 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Ethylcarbazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60585 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 9H-Carbazole, 9-ethyl- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 9-Ethylcarbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1052585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-ethylcarbazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.510 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 9-ETHYLCARBAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6AK165L0RO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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